molecular formula C20H21N3O4 B11525714 2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide

2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide

Cat. No.: B11525714
M. Wt: 367.4 g/mol
InChI Key: IVPHRRHYFGWPOT-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Acetamide Group: The final step involves the acylation of the benzodiazepine core with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methoxy groups and phenylacetamide moiety contribute to its unique binding affinity and efficacy at GABA receptors.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-methyl-4-oxo-3,5-dihydro-2,3-benzodiazepin-5-yl)-N-phenylacetamide

InChI

InChI=1S/C20H21N3O4/c1-12-14-9-17(26-2)18(27-3)10-15(14)16(20(25)23-22-12)11-19(24)21-13-7-5-4-6-8-13/h4-10,16H,11H2,1-3H3,(H,21,24)(H,23,25)

InChI Key

IVPHRRHYFGWPOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(C2=CC(=C(C=C12)OC)OC)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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